molecular formula C6H9NO2 B13965419 3-Methyl-5-vinyloxazolidin-2-one

3-Methyl-5-vinyloxazolidin-2-one

Cat. No.: B13965419
M. Wt: 127.14 g/mol
InChI Key: YZJNUABVNAFQFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-vinyloxazolidin-2-one is a heterocyclic organic compound with the molecular formula C6H9NO2. It is a derivative of oxazolidinone, characterized by a five-membered ring containing nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-5-vinyloxazolidin-2-one can be synthesized through several methods. One common approach involves the halocyclofunctionalization of allyl-carbamates, which provides high regio- and stereocontrol . Another method includes the reaction of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids under metal-free conditions .

Industrial Production Methods

Industrial production of this compound typically involves chemical synthesis using readily available starting materials. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-vinyloxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, which can be further utilized in organic synthesis and pharmaceutical applications .

Mechanism of Action

The mechanism of action of 3-Methyl-5-vinyloxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antibacterial activity, it inhibits protein synthesis by binding to the bacterial ribosome, preventing the formation of essential proteins . This action disrupts bacterial growth and replication, making it an effective antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-vinyloxazolidin-2-one is unique due to its vinyl group, which provides additional reactivity and versatility in chemical synthesis.

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

5-ethenyl-3-methyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C6H9NO2/c1-3-5-4-7(2)6(8)9-5/h3,5H,1,4H2,2H3

InChI Key

YZJNUABVNAFQFK-UHFFFAOYSA-N

Canonical SMILES

CN1CC(OC1=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.